Gartanin

Antioxidant Natural Product Chemistry Oxidative Stress

Gartanin (33390-42-0) is the definitive xanthone probe for NEDDylation pathway research—unlike α-mangostin, it inhibits NAE without confounding CDK4 activity, ensuring clean phenotypic attribution. With 38-fold greater DPPH scavenging potency than α-mangostin, it enables robust antioxidant studies at lower, off-target-minimizing concentrations. Its unique efflux-transporter susceptibility makes it the compound of choice for transdermal formulation engineering. Insist on characterized gartanin over undefined mangosteen extract to eliminate batch variability and ensure reproducible mechanistic data.

Molecular Formula C23H24O6
Molecular Weight 396.4 g/mol
CAS No. 33390-42-0
Cat. No. B023118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGartanin
CAS33390-42-0
Synonyms1,3,5,8-tetrahydroxy-2,4-bis(3-methyl-2-butenyl)xanthone
gartanin
Molecular FormulaC23H24O6
Molecular Weight396.4 g/mol
Structural Identifiers
SMILESCC(=CCC1=C(C(=C2C(=C1O)C(=O)C3=C(C=CC(=C3O2)O)O)CC=C(C)C)O)C
InChIInChI=1S/C23H24O6/c1-11(2)5-7-13-19(26)14(8-6-12(3)4)22-18(20(13)27)21(28)17-15(24)9-10-16(25)23(17)29-22/h5-6,9-10,24-27H,7-8H2,1-4H3
InChIKeyOJXQLGQIDIPMTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





Gartanin (CAS 33390-42-0): A Structurally Differentiated Prenylated Xanthone for Targeted Biomedical Research


Gartanin (CAS 33390-42-0) is a naturally occurring 4-prenylated xanthone isolated primarily from the pericarp of Garcinia mangostana (mangosteen) [1]. As a secondary metabolite within the broader xanthone class, gartanin is characterized by a tricyclic C6-C1-C6 backbone substituted with hydroxy groups at positions 1, 3, 5, and 8, and prenyl groups at positions 2 and 4 [2]. Unlike the more abundant α-mangostin, gartanin's distinct substitution pattern confers a unique profile of biological activities, including antioxidant, anti-inflammatory, antifungal, and anticancer properties, which are mediated through multiple signaling pathways . This guide provides a quantitative, comparator-driven analysis to support informed scientific and procurement decisions when selecting gartanin over structurally similar xanthone analogs.

Why Gartanin (CAS 33390-42-0) Cannot Be Substituted by Generic Mangosteen Xanthones


The biological activity of mangosteen-derived xanthones is exquisitely sensitive to minor structural variations, making generic substitution a high-risk proposition for reproducible research. For instance, the number and position of prenyl and hydroxyl groups dictate not only a compound's potency against a given target but also its mechanism of action and selectivity profile [1]. Gartanin's specific substitution pattern, featuring four hydroxyl groups and two prenyl units, distinguishes it from related compounds like α-mangostin, γ-mangostin, and garcinone E. These structural differences translate into quantifiable, and often divergent, functional outcomes in standardized assays, as detailed in the evidence below. Relying on an undefined 'mangosteen extract' or an uncharacterized xanthone mixture introduces unacceptable variability and precludes the precise interrogation of a specific molecular pathway or cellular process.

Gartanin (CAS 33390-42-0): Quantitative Evidence of Differentiation from Closest Analogs


Gartanin Exhibits Superior Antioxidant Potency Compared to α- and β-Mangostin in DPPH Radical Scavenging

In a direct head-to-head comparison, gartanin demonstrated a markedly higher antioxidant capacity against the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical than its major co-metabolites, α-mangostin and β-mangostin [1]. The half-maximal inhibitory concentration (IC50) for gartanin was 8.42 µM, indicating potent radical scavenging activity. In contrast, α-mangostin was 38-fold less potent (IC50 = 322.57 µM), and β-mangostin showed negligible activity (IC50 > 589 µM) under the same assay conditions. The positive control, Trolox, had an IC50 of 5.00 µM.

Antioxidant Natural Product Chemistry Oxidative Stress

Gartanin Demonstrates a Distinct CDK4 Inhibition Profile, Showing No Activity Where α-Mangostin Is Active

A comparative biochemical analysis of xanthones for their ability to inhibit cyclin-dependent kinase 4 (CDK4) revealed a critical mechanistic divergence [1]. In a cell-free biochemical assay, α-mangostin was identified as a CDK4 inhibitor. Strikingly, under identical experimental conditions, gartanin exhibited no inhibitory activity against the CDK4 enzyme. This finding confirms that the two compounds operate through distinct molecular mechanisms, despite their structural similarity and common source.

Cancer Biology Kinase Inhibition Cell Cycle Mechanism of Action

Gartanin Displays Unidirectional Efflux Transporter Susceptibility, Differentiating its Permeability from α-Mangostin

A study investigating the transdermal transport of mangosteen xanthones in human epidermal keratinocyte (HEKn) cells revealed a stark contrast in permeability [1]. In the absorptive direction, no detectable gartanin could be measured over an 8-hour period, and its apparent permeability coefficient (Papp) in the secretory direction was significantly higher than in the absorptive direction, indicative of active efflux. In contrast, α-mangostin did not exhibit this directional, efflux-driven permeability profile. The efflux of gartanin could be inhibited by co-administration with either the efflux pump inhibitor rotenone or α-mangostin itself, demonstrating a route for permeability modulation.

ADME Pharmacokinetics Transdermal Drug Delivery Bioavailability

Gartanin Acts as a NEDDylation Inhibitor, a Mechanism Not Widely Shared Across Mangosteen Xanthones

Gartanin has been identified as a naturally occurring inhibitor of the NEDDylation pathway, a post-translational modification crucial for the activity of cullin-RING ubiquitin ligases [1]. In mechanistic studies, gartanin directly bound to the NEDD8-activating enzyme (NAE), leading to the inhibition of NEDD8 conjugation to cullin 1 and UBC12 in prostate cancer cells. This inhibition resulted in the degradation of the oncoprotein Skp2 and the induction of FBXW2 expression. While other xanthones like α-mangostin and γ-mangostin have been extensively studied for various anticancer mechanisms, this specific, well-characterized NEDDylation inhibitory activity appears to be a distinctive feature of gartanin.

Prostate Cancer Post-Translational Modification Ubiquitin-Proteasome System Novel Mechanism

Gartanin (CAS 33390-42-0): Prioritized Research and Application Scenarios Based on Quantitative Evidence


Investigating Oxidative Stress Pathways with a Potent, Single-Entity Xanthone

Gartanin's 38-fold higher potency in DPPH scavenging compared to α-mangostin positions it as the preferred tool compound for studying the role of xanthones in mitigating oxidative stress [1]. Researchers can use gartanin to achieve robust antioxidant effects at lower concentrations, minimizing off-target effects associated with the high doses of less active analogs. This application is supported by direct head-to-head comparative data from standardized DPPH assays [1].

Probing the NEDDylation Pathway and Ubiquitin-Proteasome System in Oncology

Gartanin serves as a unique chemical probe for investigating the NEDDylation pathway, a mechanism distinct from the CDK4 inhibition or AR degradation reported for other mangosteen xanthones [2]. Its demonstrated activity as a NEDD8-activating enzyme (NAE) inhibitor makes it valuable for research on post-translational modifications, cullin-RING ligase regulation, and the targeted degradation of oncoproteins like Skp2 in prostate cancer models [2].

Developing Novel Transdermal Formulations with Predictable Permeability

The unique efflux-transporter susceptibility of gartanin, as contrasted with α-mangostin, makes it a compelling candidate for advanced transdermal formulation research [3]. Studies show that gartanin's permeability can be predictably modulated by co-administration with α-mangostin or efflux pump inhibitors [3]. This allows formulators to study and engineer controlled-release or enhanced-delivery systems for this class of compounds, an avenue not available with the more freely permeable α-mangostin.

Researching CDK4-Independent Mechanisms of Cell Growth Inhibition

For studies focused on cell cycle control where CDK4 activity must be excluded as a variable, gartanin is the appropriate xanthone selection. Direct comparative evidence confirms that gartanin does not inhibit CDK4, whereas the major analog α-mangostin does [4]. Using gartanin allows researchers to attribute any observed anti-proliferative effects to alternative pathways, such as autophagy induction or NEDDylation inhibition, without confounding results from CDK4 modulation [4].

Technical Documentation Hub

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